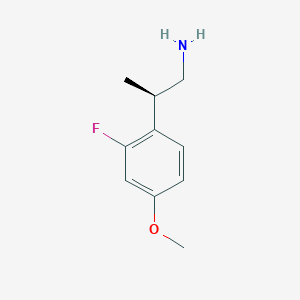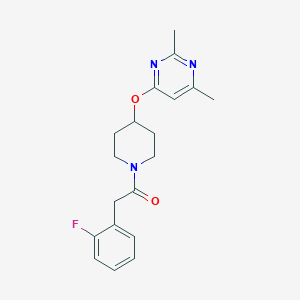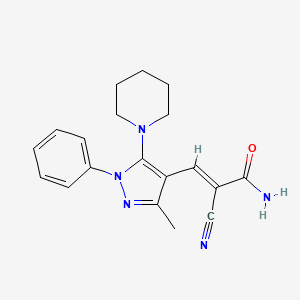![molecular formula C18H19FN6O2 B2603450 7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919007-00-4](/img/structure/B2603450.png)
7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is a novel heterocycle . It is a derivative of purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines . The molecular formula of this compound is C21H24FN7O3 .
Synthesis Analysis
The synthesis of this compound involves several steps. The initial step involves the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid to obtain 7, 8-diamino-1, 3-dimethylxanthine . This intermediate is then heated with hydrochloric acid to yield 2, 4, 7, 9-tetramethylpurino[7,8-g]-6-azapteridine-1, 3, 8, 10 (2 H, 4 H, 7 H, 9 H)-tetrone . This product is identical to the compound obtained by the reaction of the intermediate with alloxan followed by methylation . The final step involves the treatment of this product with alkylamines to yield the desired compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reactions involve the use of 8-aminotheophylline, hydroxylamine-Ο-sulfonic acid, hydrochloric acid, and alkylamines .科学研究应用
Multitarget Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, designed as tricyclic xanthine derivatives, have shown potential as multitarget drugs for neurodegenerative diseases by acting as dual-target-directed A1/A2A adenosine receptor antagonists. These compounds have been evaluated for their ability to inhibit monoamine oxidases (MAO), with several demonstrating triple-target inhibition, which is significant for symptomatic as well as disease-modifying treatment of neurodegenerative diseases. This approach is expected to offer advantages over single-target therapeutics by addressing multiple pathways relevant to disease progression and symptom management in conditions such as Parkinson's and Alzheimer's diseases (Brunschweiger et al., 2014).
Potential Antidepressant Agents
Research into 2-fluoro and 3-trifluoromethylphenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has led to the identification of compounds with promising serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary pharmacological studies have highlighted the potential of these compounds as antidepressant and anxiolytic agents, suggesting a new avenue for the development of treatments for mood disorders. This research underscores the therapeutic potential of fluorinated arylpiperazinylalkyl derivatives of purinediones in mental health, providing a basis for further exploration and development of new treatments (Zagórska et al., 2016).
Anticonvulsant Activity
Investigations into the anticonvulsant activity of analogs of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, featuring isosteric replacements of the imidazole ring, have provided insights into the structure-activity relationships influencing anti-MES (maximal electroshock-induced seizures) activity. These studies contribute to our understanding of how subtle changes in molecular structure can impact the efficacy of purine derivatives in seizure management, highlighting the importance of electrostatic interactions in drug design for neurological conditions (Kelley et al., 1995).
属性
IUPAC Name |
7-[(2-fluorophenyl)methyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-10-11(2)25-14-15(20-17(25)23(4)21-10)22(3)18(27)24(16(14)26)9-12-7-5-6-8-13(12)19/h5-8,11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBWLTJAABQEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2603367.png)
![N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2603368.png)

![8-[2-(3,5-Dimethylpiperidyl)ethyl]-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2603373.png)
![5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603374.png)
![3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2603376.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2603378.png)


![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2603384.png)
![3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2603386.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2603387.png)
![(2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide](/img/structure/B2603389.png)
